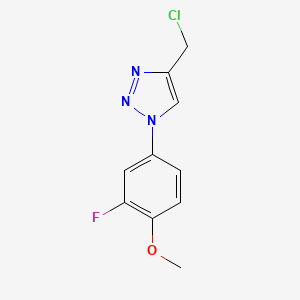

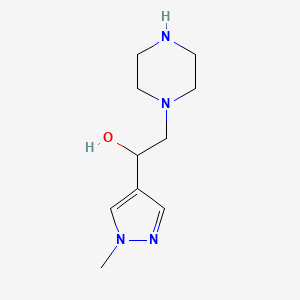

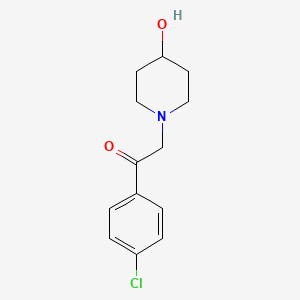

![molecular formula C11H14N2O B1466484 1-Butanamina, 2-(benzo[d]oxazol-2-il)- CAS No. 1466916-32-4](/img/structure/B1466484.png)

1-Butanamina, 2-(benzo[d]oxazol-2-il)-

Descripción general

Descripción

“2-(Benzo[d]oxazol-2-yl)butan-1-amine” is a compound that belongs to the class of benzoxazoles . Benzoxazoles are important heterocyclic compounds that have a wide spectrum of biological activities . They are encountered in various natural products and are used in drug and agrochemical discovery programs .

Synthesis Analysis

The synthesis of 2-(Benzo[d]oxazol-2-yl)butan-1-amine involves the use of 2-(benzo[d]oxazol-2-yl)aniline as a starting material . The synthesized compounds are purified and characterized by 1H NMR, 13C NMR, and mass spectroscopy .Molecular Structure Analysis

The molecular structure of 2-(Benzo[d]oxazol-2-yl)butan-1-amine can be confirmed by IR, 1H and 13C NMR spectroscopy .Chemical Reactions Analysis

The formation of an imidazole ring from two methanimine derivatives likely includes the opening of one benzoxazole ring followed by ring closure by intermolecular nucleophilic attack of the N-methanimine atom to a carbon atom of another methanimine .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(Benzo[d]oxazol-2-yl)butan-1-amine” can be determined using various spectroscopic techniques such as IR, 1H NMR, 13C NMR, and mass spectroscopy .Aplicaciones Científicas De Investigación

Síntesis de Compuestos Heterocíclicos

El grupo benzoxazol de 1-Butanamina, 2-(benzo[d]oxazol-2-il)- es un intermedio clave en la síntesis de varios compuestos heterocíclicos. Se ha utilizado en el desarrollo de nuevas rutas sintéticas a imidazoles sustituidos, que son significativas en la creación de materiales funcionales para electrónica y espintrónica . La versatilidad de este compuesto permite la formación de estructuras complejas como anillos de imidazol a partir de grupos metanimina más simples.

Actividad Antimicrobiana

Los derivados de benzoxazol, incluyendo 1-Butanamina, 2-(benzo[d]oxazol-2-il)-, se han estudiado por su potencial como agentes antimicrobianos. Han mostrado actividad contra una gama de bacterias Gram-positivas y Gram-negativas, así como cepas fúngicas . Esto los convierte en candidatos valiosos para el desarrollo de nuevos antibióticos, especialmente frente a la creciente resistencia a los antibióticos.

Propiedades Anticancerígenas

La investigación ha indicado que los derivados de benzoxazol pueden exhibir una actividad anticancerígena significativa. Algunos estudios han destacado los efectos citotóxicos de estos compuestos contra varias líneas celulares cancerosas, incluyendo células cancerosas de ovario, pulmón, vejiga urinaria y cuello uterino . La capacidad de inducir la apoptosis en las células cancerosas hace que 1-Butanamina, 2-(benzo[d]oxazol-2-il)- sea una molécula prometedora para la investigación del cáncer.

Evaluación Farmacológica

Las propiedades farmacológicas de los derivados de benzoxazol son un área de investigación activa. Se han realizado estudios que involucran el modelado molecular y la evaluación farmacológica para comprender la interacción de estos compuestos con los objetivos biológicos . Esta investigación ayuda en el diseño de fármacos con mayor eficacia y menos efectos secundarios.

Perfil de Actividad Biológica

El benzoxazol y sus derivados son conocidos por una amplia gama de actividades biológicas. Se han utilizado como intermedios en la preparación de nuevos materiales biológicos debido a sus actividades farmacológicas, que incluyen efectos antiinflamatorios, antihistamínicos y antiparkinsonianos . Esta amplia gama de actividades proporciona numerosas vías para la exploración científica.

Aplicaciones en Ciencia de Materiales

Las propiedades estructurales de los derivados de benzoxazol los hacen adecuados para aplicaciones en ciencia de materiales. Se pueden utilizar en la síntesis de materiales con propiedades electrónicas específicas, que son esenciales para el desarrollo de dispositivos electrónicos avanzados .

Mecanismo De Acción

Target of Action

Benzoxazole derivatives have been reported to exhibit a wide spectrum of pharmacological activities such as antibacterial, antifungal, anticancer, anti-inflammatory, antimycobacterial, antihistamine, antiparkinson, inhibition of hepatitis c virus, 5-ht3 antagonistic effect, melatonin receptor antagonism, amyloidogenesis inhibition, and rho-kinase inhibition . Therefore, it is plausible that 2-(Benzo[d]oxazol-2-yl)butan-1-amine may interact with similar targets.

Mode of Action

It is known that benzoxazole derivatives can interact with various biological receptors due to their structural similarity to the nucleic bases adenine and guanine . This allows them to easily interact with biological receptors, potentially leading to a variety of pharmacological effects.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

2-(Benzo[d]oxazol-2-yl)butan-1-amine has a number of advantages for use in laboratory experiments. It is relatively inexpensive and can be easily synthesized. In addition, it is stable and has a long shelf life. However, there are some limitations to its use in laboratory experiments. 2-(Benzo[d]oxazol-2-yl)butan-1-amine is toxic and should be handled with care. In addition, it can be difficult to purify and its solubility in water is limited.

Direcciones Futuras

The potential applications of 2-(Benzo[d]oxazol-2-yl)butan-1-amine are far-reaching and there are a number of future directions for research. One area of research that is of particular interest is the development of new therapeutic agents based on the structure and mechanism of action of 2-(Benzo[d]oxazol-2-yl)butan-1-amine. In addition, further research into the biochemical and physiological effects of 2-(Benzo[d]oxazol-2-yl)butan-1-amine could lead to a better understanding of the role of enzymes in disease. Finally, further research into the synthesis of 2-(Benzo[d]oxazol-2-yl)butan-1-amine could lead to the development of more efficient and cost-effective methods of synthesis.

Análisis Bioquímico

Biochemical Properties

2-(Benzo[d]oxazol-2-yl)butan-1-amine plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with prostaglandin H2 synthase (PGHS) protein and trypsin enzyme . These interactions are crucial as they can influence the compound’s biochemical properties and its potential therapeutic effects. The nature of these interactions involves binding to the active sites of these enzymes, thereby inhibiting or activating their functions.

Cellular Effects

The effects of 2-(Benzo[d]oxazol-2-yl)butan-1-amine on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to protect PC12 cells from β-amyloid-induced apoptosis by modulating the Akt/GSK-3β/NF-κB signaling pathway . This modulation leads to changes in gene expression and cellular metabolism, thereby enhancing cell survival and function.

Molecular Mechanism

At the molecular level, 2-(Benzo[d]oxazol-2-yl)butan-1-amine exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, molecular docking studies have shown that this compound has a good binding affinity towards PGHS protein, with a docking score of −9.4 kcal/mol . This binding interaction can inhibit the enzyme’s activity, thereby exerting anti-inflammatory effects. Additionally, it can influence gene expression by modulating transcription factors and signaling pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(Benzo[d]oxazol-2-yl)butan-1-amine change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but prolonged exposure can lead to degradation . This degradation can affect its efficacy and the observed cellular effects in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of 2-(Benzo[d]oxazol-2-yl)butan-1-amine vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as anti-inflammatory and neuroprotective properties . At higher doses, it can cause toxic or adverse effects. These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications.

Metabolic Pathways

2-(Benzo[d]oxazol-2-yl)butan-1-amine is involved in various metabolic pathways. It interacts with enzymes and cofactors that influence its metabolism and the overall metabolic flux. For instance, it has been shown to interact with enzymes involved in the synthesis and degradation of prostaglandins . These interactions can affect metabolite levels and the compound’s overall metabolic profile.

Transport and Distribution

The transport and distribution of 2-(Benzo[d]oxazol-2-yl)butan-1-amine within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation within different cellular compartments . Understanding these transport mechanisms is crucial for determining the compound’s bioavailability and therapeutic potential.

Subcellular Localization

The subcellular localization of 2-(Benzo[d]oxazol-2-yl)butan-1-amine plays a significant role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization patterns can influence its interactions with biomolecules and its overall biochemical effects.

Propiedades

IUPAC Name |

2-(1,3-benzoxazol-2-yl)butan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c1-2-8(7-12)11-13-9-5-3-4-6-10(9)14-11/h3-6,8H,2,7,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEHQUOQEGRJFES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CN)C1=NC2=CC=CC=C2O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

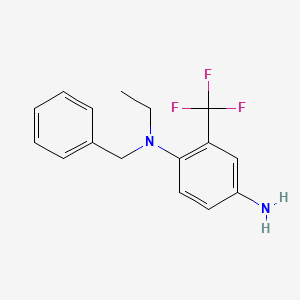

![3-Methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B1466403.png)

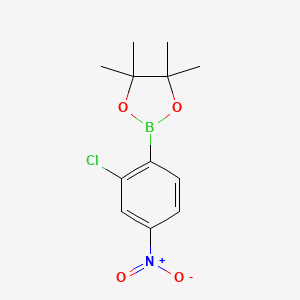

![{1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1466413.png)

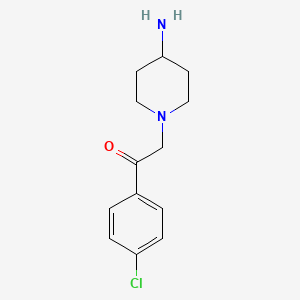

![4-(chloromethyl)-1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole](/img/structure/B1466414.png)

![{1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1466416.png)